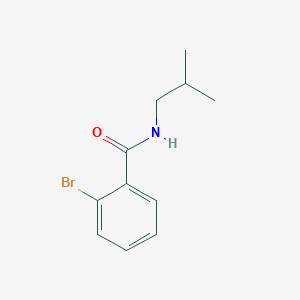

N-Isobutyl 2-bromobenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Medicinal Chemistry and Pharmacology Research

Benzamides are a prominent class of organic compounds characterized by a carboxamide attached to a benzene (B151609) ring. This structural motif is a cornerstone in medicinal chemistry, with numerous benzamide derivatives exhibiting a wide array of pharmacological activities. aladdin-e.comresearchgate.net These compounds have been successfully developed into drugs for treating various conditions, including psychiatric disorders, cardiac arrhythmias, and cancer. aladdin-e.comevitachem.comresearchgate.net The versatility of the benzamide scaffold allows for structural modifications that can fine-tune the compound's biological activity, metabolic stability, and pharmacokinetic properties. researchgate.net Research has demonstrated that substitutions on the benzamide ring or the amide nitrogen can lead to compounds with antidepressant, anticonvulsant, anti-inflammatory, analgesic, antitumor, and antimicrobial properties. aladdin-e.com

Significance of Halogenated Benzamides in Synthetic and Biological Applications

The introduction of a halogen atom, such as bromine, onto the benzamide structure, as seen in N-Isobutyl 2-bromobenzamide (B1207801), is a strategic decision in both synthetic and medicinal chemistry. Halogenation can significantly influence a molecule's physical and chemical properties. scholaris.ca In medicinal chemistry, halogen atoms can enhance the binding affinity of a compound to its biological target, improve its metabolic stability, and increase its lipophilicity, which can affect its absorption and distribution in the body. scholaris.ca For instance, the presence of a bromine atom can lead to improved potency and pharmacokinetic properties of drug candidates. scholaris.ca

From a synthetic standpoint, the bromine atom in 2-bromobenzamides serves as a versatile handle for a variety of chemical transformations. It is a key substrate in numerous cross-coupling reactions, such as those catalyzed by palladium, copper, or cobalt, enabling the construction of complex molecular architectures. researchgate.netmdpi.comrsc.org For example, 2-bromobenzamides are precursors in the synthesis of phenanthridinones, quinazolinones, and isoindolinones, which are heterocyclic scaffolds found in many biologically active compounds and natural products. researchgate.netmdpi.comrsc.org The reactivity of the carbon-bromine bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making halogenated benzamides like N-Isobutyl 2-bromobenzamide valuable intermediates in the synthesis of novel therapeutic agents and functional materials. researchgate.netrsc.org

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research involving this compound primarily positions it as a synthetic intermediate. calpaclab.com Its utility is well-documented in the construction of more complex heterocyclic systems through various metal-catalyzed reactions. For example, it can be used in palladium-catalyzed homocoupling reactions to produce phenanthridinones, which are significant for their pharmacological activities. researchgate.net Furthermore, it serves as a reactant in cobalt-catalyzed cyclization reactions with carbodiimides to yield 3-(imino)isoindolin-1-ones and in copper-catalyzed tandem reactions for the synthesis of quinazolinone derivatives. mdpi.comrsc.org

Despite its clear importance as a building block, a significant gap exists in the scientific literature regarding the intrinsic biological activities of this compound itself. While the broader class of halogenated benzamides is known for a range of pharmacological effects, dedicated studies to elucidate the specific bioactivity profile of this compound are scarce. Therefore, a key unaddressed question is whether this compound possesses any notable therapeutic properties on its own, independent of its role as a precursor. Future research could focus on screening this compound for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects, to fully realize its potential in medicinal chemistry.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H14BrNO | calpaclab.com |

| Molecular Weight | 256.1 g/mol | calpaclab.com |

| CAS Number | 88358-26-3 | calpaclab.com |

| Purity | ≥98% | calpaclab.com |

| Storage | Room temperature | calpaclab.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFJEINMGBRHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351811 | |

| Record name | N-ISOBUTYL 2-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88358-26-3 | |

| Record name | 2-Bromo-N-(2-methylpropyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88358-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ISOBUTYL 2-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N Isobutyl 2 Bromobenzamide and Its Derivatives

Classical and Contemporary Approaches to N-Isobutyl 2-bromobenzamide (B1207801) Synthesis

The construction of the N-isobutyl 2-bromobenzamide molecule relies on the formation of a robust amide bond and the regioselective introduction of a bromine atom onto the benzamide (B126) framework.

Amide Bond Formation Strategies in Benzamide Synthesis

The creation of the amide linkage between 2-bromobenzoic acid and isobutylamine is a cornerstone of synthesizing the target compound. A variety of methods, ranging from classical to contemporary, can be employed for this purpose.

One of the most common and direct methods involves the activation of the carboxylic acid group of 2-bromobenzoic acid. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or an acid anhydride . The subsequent reaction of this activated intermediate with isobutylamine, typically in the presence of a base to neutralize the hydrogen halide byproduct, affords this compound in good yields.

Modern amide bond formation often utilizes coupling reagents to facilitate the reaction between the carboxylic acid and the amine under milder conditions. These reagents activate the carboxylic acid in situ, avoiding the need for the preparation of a separate activated derivative. A wide array of such reagents is available, each with its own advantages in terms of reaction time, yield, and suppression of side reactions.

| Coupling Reagent Class | Specific Examples | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Widely used, but can lead to urea byproducts that may be difficult to remove. |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | High coupling efficiency and low racemization for chiral substrates. |

| Uronium/Guanidinium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Rapid reactions and high yields. |

Furthermore, direct thermal amidation, where a carboxylic acid and an amine are heated together, often in a high-boiling solvent, represents a more atom-economical approach, though it may require harsher conditions and is not always suitable for sensitive substrates.

Regioselective Bromination Reactions on Benzamide Scaffolds

The introduction of a bromine atom at the ortho position of the benzamide is a key structural feature. This can be achieved either by starting with a pre-brominated benzoic acid derivative or by performing a regioselective bromination on an existing N-isobutylbenzamide scaffold.

Electrophilic aromatic substitution is the primary method for introducing bromine onto the benzene (B151609) ring. The amide group is an ortho-, para-directing group. Therefore, direct bromination of N-isobutylbenzamide would likely yield a mixture of ortho- and para-brominated products. To achieve high regioselectivity for the ortho position, specific strategies may be required.

One approach involves the use of a directing group that favors ortho-substitution. The amide functionality itself can act as a directing group, and reaction conditions can be optimized to favor the ortho product. The choice of brominating agent and solvent can significantly influence the regiochemical outcome. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and other sources of electrophilic bromine. mdpi.comorganic-chemistry.org For instance, photochemical bromination using NBS has been shown to be effective for the regioselective bromination of certain aromatic compounds. researchgate.net

Alternatively, starting the synthesis with 2-bromobenzoic acid ensures the bromine atom is in the desired position from the outset, simplifying the synthetic route and avoiding issues with regioselectivity in the final steps.

Advanced Catalytic Reactions Utilizing 2-Bromobenzamide Scaffolds as Precursors

The bromine atom on the this compound scaffold serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex and diverse molecular structures.

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.net The 2-bromobenzamide moiety is an excellent substrate for these transformations.

Under specific palladium catalysis, 2-bromobenzamides can undergo a formal redox-neutral dimerization, or homocoupling, to produce N-substituted phenanthridinones. This transformation involves the formation of a new C-C bond between two molecules of the 2-bromobenzamide, followed by an intramolecular C-N bond formation and deamidation.

The reaction conditions for such homocoupling reactions are crucial and typically involve a palladium catalyst, a suitable ligand, and a base. The choice of ligand can significantly influence the efficiency and selectivity of the reaction.

| Catalyst System | Ligand | Base | Solvent | Outcome |

| Pd(OAc)₂ | Phosphine Ligands (e.g., P(o-tol)₃) | K₂CO₃ | DMA | Synthesis of Phenanthridinones |

| Pd nanoparticles | None | K₂CO₃ | H₂O:DMA | Synthesis of Phenanthridinones |

This methodology provides a direct route to the phenanthridinone core, a structural motif present in various biologically active compounds.

The 2-bromobenzamide scaffold is also well-suited for intramolecular C-H arylation reactions. In these processes, the palladium catalyst facilitates the coupling of the aryl bromide with a C-H bond within the same molecule, leading to the formation of a new ring.

For instance, N-aryl-N-(2-bromobenzyl) cinnamamides can undergo an intramolecular Friedel-Crafts alkylation followed by a palladium-catalyzed direct C-H arylation to yield complex polycyclic structures. Similarly, intramolecular dehydrogenative cross-coupling reactions of tertiary enamides derived from 2-arylethylamines can lead to the construction of fused N-heterocyclic scaffolds. nih.govresearchgate.net

These cyclization reactions are powerful methods for rapidly building molecular complexity from relatively simple starting materials. The regioselectivity of the C-H activation step is often directed by the geometry of the substrate and the nature of the catalytic system.

Metal-Mediated C-H Activation Strategies

Metal-mediated C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering an atom-economical approach to the synthesis of complex organic molecules. In the context of N-alkyl benzamides, the amide functionality can serve as an effective directing group, facilitating the selective activation of the ortho C-H bond of the benzoyl group. While specific studies on this compound are not extensively documented, research on analogous N-substituted benzamides provides significant insights into potential synthetic routes.

Rhodium(III)-catalyzed C-H activation, for instance, has been successfully employed for the oxidative cycloaddition of benzamides with alkynes to furnish isoquinolones. This transformation is proposed to proceed through the N-H metalation of the amide, followed by ortho C-H activation to form a rhodacycle intermediate. nih.gov This intermediate then undergoes alkyne insertion to yield the final product. nih.gov Such a strategy could be adapted for derivatives of this compound to construct polycyclic aromatic systems.

Similarly, cobalt-catalyzed reactions have been developed for the cyclization of 2-bromobenzamides with various coupling partners. mdpi.comnih.gov These reactions often initiate with the oxidative addition of the cobalt catalyst to the C-Br bond, followed by subsequent transformations that can involve C-H activation or other coupling processes. mdpi.com

The following table summarizes representative metal-mediated C-H activation strategies applicable to benzamide derivatives:

| Catalyst System | Substrate Scope | Product Type | Reference |

| Rh(III) / Cu(II) oxidant | Benzamides and alkynes | Isoquinolones | nih.gov |

| Chiral CpRh(III) | N-methoxybenzamides and quinones | Chiral tricyclic hydrophenanthridinones | nih.gov |

| Ru(II) | N-methoxybenzamides and acrylates/styrenes | Olefinated benzamides | acs.org |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound. The two primary mechanistic pathways relevant to its synthesis and derivatization are nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic substitution reactions are fundamental in organic synthesis and can occur through different mechanisms, primarily SN1 and SN2 pathways. In the context of this compound, the bromine atom on the aromatic ring is generally unreactive towards classical SN1 and SN2 reactions under standard conditions. However, under conditions of transition-metal catalysis, nucleophilic substitution at the aromatic ring becomes feasible.

For instance, in a cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides, the proposed mechanism involves the formation of a five-membered aza-cobalacycle intermediate. This is followed by a sequence of nucleophilic addition and substitution steps to afford the final 3-(imino)isoindolin-1-one products. mdpi.comnih.gov

The general characteristics of SN1 and SN2 reactions are summarized below:

| Feature | SN1 Mechanism | SN2 Mechanism |

| Molecularity | Unimolecular | Bimolecular |

| Reaction Steps | Two steps (carbocation intermediate) | One concerted step |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Structure | Favored by tertiary > secondary | Favored by methyl > primary > secondary |

The outcome of a chemical reaction is highly dependent on the specific conditions employed, including the choice of catalyst, solvent, temperature, and additives. In metal-catalyzed reactions involving 2-bromobenzamide derivatives, these parameters can significantly influence the yield and selectivity of the desired product.

In a study on the cobalt-catalyzed cyclization of 2-bromo-N-methylbenzamide with N,N'-dicyclohexylcarbodiimide, a systematic optimization of reaction conditions was performed. The choice of the cobalt catalyst, the base, and the solvent all had a profound impact on the reaction yield. For example, Co(dppe)Cl2 was found to be the most effective catalyst, and triethylamine was a superior base compared to others like pyridine or potassium carbonate. Acetonitrile (B52724) proved to be the optimal solvent, with other solvents like DMSO leading to the formation of unidentified side products.

The following table illustrates the effect of varying reaction conditions on the yield of the cyclized product in a model reaction:

| Entry | Catalyst | Base | Solvent | Yield (%) |

| 1 | CoCl2 | Et3N | MeCN | 47 |

| 2 | Co(acac)2 | Et3N | MeCN | 65 |

| 3 | Co(dppe)Cl2 | Et3N | MeCN | 73 |

| 4 | Co(dppe)Cl2 | Pyridine | MeCN | Decreased |

| 5 | Co(dppe)Cl2 | K2CO3 | MeCN | No reaction |

| 6 | Co(dppe)Cl2 | Et3N | DMSO | Side products |

Synthetic Utility as a Building Block in Complex Molecule Synthesis

The presence of the bromine atom and the isobutyl amide group makes this compound a valuable intermediate for the synthesis of more elaborate molecules with potential applications in various fields of chemistry.

While direct applications of this compound in pharmaceutical synthesis are not widely reported, its structural motifs are present in biologically active compounds. The related compound, 4-bromo-N-isobutylbenzamide, has been investigated for its potential as an elastase inhibitor, suggesting its relevance in the development of therapeutic agents for conditions like chronic obstructive pulmonary disease (COPD). The strategic functionalization of such bromo-N-isobutylbenzamide scaffolds is a key step in accessing diverse molecular architectures for drug discovery.

The bromo-substituent can be readily transformed into a variety of other functional groups through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents and the construction of complex molecular frameworks.

The versatility of this compound and its derivatives extends to the synthesis of fine chemicals and agrochemicals. The ability to undergo a range of chemical transformations allows for the creation of novel compounds with tailored properties. For instance, the amide functionality can be hydrolyzed or reduced to access other functional groups, while the aromatic ring can be further substituted to modulate the electronic and steric properties of the molecule. The strategic functionalization of 4-bromo-N-isobutylbenzamide is noted as a means to access diverse molecular architectures with potential applications in agrochemical and materials science.

Exploration of Biological Activities and Pharmacological Potentials of N Isobutyl 2 Bromobenzamide Analogues

Interactions with Biological Macromolecules and Specific Molecular Targets

Analogues of N-Isobutyl 2-bromobenzamide (B1207801), belonging to the broader class of benzamides, have been the subject of extensive research to explore their interactions with various biological macromolecules. These investigations have revealed significant potential in modulating the activity of enzymes, receptors, and other proteins, highlighting their importance in medicinal chemistry.

Enzyme Inhibition Studies

The benzamide (B126) scaffold serves as a core structure in the design of various enzyme inhibitors. Researchers have modified this structure to achieve potency and selectivity against several key enzyme targets.

Benzamide-containing compounds are a well-established class of histone deacetylase (HDAC) inhibitors. researchgate.net HDACs are a family of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins, which leads to chromatin condensation and transcriptional repression. nih.govexplorationpub.com The aberrant activity of HDACs is implicated in various cancers, making them a key therapeutic target. nih.gov

The general structure of benzamide HDAC inhibitors features a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. explorationpub.com Novel benzamide derivatives have been designed and synthesized to investigate their inhibitory effects on different HDAC isoforms.

One study focused on novel benzamide-based structures, evaluating their potency against Class I HDACs (HDAC1, HDAC2, and HDAC3). nih.gov The findings indicated that compounds with an amine group (NH2) and a shorter molecular length demonstrated potent inhibitory activity. For instance, compound 7j in their series showed significant inhibition of HDAC1, HDAC2, and HDAC3, with IC50 values of 0.65 µM, 0.78 µM, and 1.70 µM, respectively, which were slightly more potent than the reference drug, entinostat. nih.gov Another investigation reported on a series of compounds where a salicylamide (B354443) moiety acted as the zinc-binding group. nih.gov The lead compound from this series exhibited selective inhibition against Class I HDACs, with IC50 values of 22.2 µM for HDAC1, 27.3 µM for HDAC2, and 7.9 µM for HDAC3, while showing no activity against other HDAC classes. nih.gov

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | Reference |

| Compound 7j | 0.65 | 0.78 | 1.70 | Inactive | nih.gov |

| Entinostat | 0.93 | 0.95 | 1.80 | Inactive | nih.gov |

| Salicylamide Cpd 5 | 22.2 | 27.3 | 7.9 | >500 | nih.gov |

| SAHA (Vorinostat) | 0.14 | 0.44 | 0.73 | 0.03 | nih.gov |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, edema, and certain types of cancer. drugbank.comnih.gov

Analogues incorporating the benzamide or sulfonamide scaffold have been investigated as inhibitors of various human (h) CA isozymes. nih.gov A study on N-((4-sulfamoylphenyl)carbamothioyl) amides revealed potent inhibition against several cytosolic and tumor-associated CA isoforms. mdpi.com Many of the synthesized compounds showed strong inhibitory activity against hCA I, hCA II, and hCA VII, with inhibition constants (KI) in the nanomolar range, often exceeding the potency of the standard inhibitor acetazolamide (B1664987) (AAZ). mdpi.com For example, compounds in this series displayed KI values ranging from 13.3–87.6 nM against hCA I and 1.1–13.5 nM against hCA VII. mdpi.com The structural diversity introduced through different acyl groups allowed for modulation of potency and selectivity across the tested isozymes. mdpi.com

Another series of benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides were synthesized using a click chemistry approach and evaluated for their CA inhibitory potential. nih.gov These compounds were found to be medium potency inhibitors of the cytosolic isoforms hCA I and hCA II, but acted as low nanomolar to subnanomolar inhibitors of the tumor-associated isoforms hCA IX and hCA XII. nih.gov

| Compound Class | hCA I (KI, nM) | hCA II (KI, nM) | hCA VII (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) | Reference |

| N-((4-sulfamoylphenyl) carbamothioyl) amides | 13.3 - 87.6 | 5.3 - 384.3 | 1.1 - 13.5 | N/A | N/A | mdpi.com |

| Acetazolamide (AAZ) | 250 | 12.5 | 2.5 | N/A | N/A | mdpi.com |

| Tetrafluorobenzenesulfonamides (Cpd 5) | 41.5 - 1500 | 30.1 - 755 | N/A | 1.5 - 38.9 | 0.8 - 12.4 | nih.gov |

Adenylyl cyclases (ACs) are enzymes that synthesize cyclic AMP (cAMP) from ATP, a critical step in cellular signal transduction. nih.gov There are nine membrane-bound AC isoforms, each with distinct tissue distribution and regulatory properties. nih.gov The development of isoform-selective inhibitors is crucial for targeting specific signaling pathways. conicet.gov.ar

Research into AC inhibitors has identified compounds that show isoform-dependent inhibition. While specific studies on N-Isobutyl 2-bromobenzamide analogues are not prevalent, the search for novel chemical structures that can selectively target AC isoforms is ongoing. A structure-based virtual screen targeting the ATP binding site of AC was used to identify new chemical scaffolds with a preference for AC1 or AC2. conicet.gov.ar This highlights a strategy for developing novel regulators. Classic AC inhibitors, known as P-site inhibitors, have also demonstrated isoform-dependent effects. nih.gov For example, the compound NKY80, a non-nucleoside inhibitor, was identified through virtual screening and showed selectivity for inhibiting AC5 over AC2. researchgate.net The development of specific AC1 regulators remains an active area of research, with the goal of creating pharmacological tools to dissect the role of AC1 in various physiological and pathological processes. nih.govconicet.gov.ar

Receptor and Protein Binding Analyses

Beyond enzyme inhibition, benzamide analogues have been designed to interfere with protein-protein interactions, a key strategy in disrupting pathological signaling cascades.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often hyperactivated in a wide range of human cancers. nih.gov Its activation involves phosphorylation, which triggers homodimerization through reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine residue of the other. nih.govnih.gov The STAT3 dimer then translocates to the nucleus to regulate the transcription of genes involved in proliferation, survival, and angiogenesis. nih.gov

Inhibiting STAT3 dimerization is a promising therapeutic strategy. N-Arylbenzamides and related structures have been developed as STAT3 dimerization inhibitors. nih.govnih.gov For example, a compound referred to as N4, an N-isobutyl-2-bromobenzamide derivative, was shown to significantly suppress STAT3 dimerization in a concentration-dependent manner. nih.gov In cellular assays, N4 effectively decreased STAT3 dimerization at a concentration of 2 µM and impaired its subsequent nuclear translocation. nih.gov

Another study focused on modifying the O-tosylsalicylamide S3I-201 to design novel STAT3 dimerization inhibitors with improved properties. nih.gov This led to the development of salicylic (B10762653) acids with a benzamide linker, where hydrophobic groups like cyclohexyl and a biphenyl (B1667301) ether moiety were found to significantly contribute to STAT3 inhibitory activity. nih.govnih.gov These compounds function by binding to the SH2 domain of STAT3, thereby preventing the protein-protein interaction required for dimerization. nih.gov

| Compound | Target | Mechanism of Action | Effective Concentration | Reference |

| Compound N4 | STAT3 | Inhibits STAT3-STAT3 Dimerization | 2 µM | nih.gov |

| Salicylic acid 13f | STAT3 | SH2 Domain Binding, Dimerization Inhibitor | N/A | nih.gov |

| S3I-1757 | STAT3 | Inhibits STAT3-STAT3 Dimerization | N/A | nih.gov |

| Niclosamide | STAT3 | Disrupts STAT3-DNA Binding | IC50 = 219 µM | chemrxiv.org |

GABA Transporter Interactions

γ-Aminobutyric acid (GABA) serves as the primary inhibitory neurotransmitter in the central nervous system, and its concentration in the synaptic cleft is regulated by GABA transporters (GATs). nih.gov The inhibition of these transporters can enhance GABAergic activity, a therapeutic strategy explored for conditions like epilepsy. nih.gov While direct studies on this compound are not prominent, the pharmacology of GAT inhibitors often involves lipophilic moieties that interact with the transporter protein. nih.gov

The structure of this compound, featuring a lipophilic isobutyl group and a substituted aromatic ring, is consistent with general features of molecules designed to interact with biological transport proteins. GAT inhibitors are typically lipophilic derivatives of compounds like (R)-nipecotic acid and guvacine. nih.gov For instance, highly potent and selective GAT-1 inhibitors include NNC-711 and tiagabine. nih.gov The development of inhibitors with selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) is an ongoing area of research, as this could lead to more targeted therapeutic effects and a better understanding of the functional roles of each transporter subtype. nih.govresearchgate.net The potential for this compound analogues to act as GAT inhibitors would depend on how their specific structural features facilitate binding to these transporters.

Pharmacological Evaluation in Preclinical Models

Antitumor and Antiproliferative Effects

The benzamide scaffold is a core component of various compounds investigated for anticancer properties. nanobioletters.comresearchgate.net Research into N-substituted benzamide derivatives has revealed multiple mechanisms through which these compounds can exert antiproliferative effects. One significant area of investigation involves the inhibition of tubulin polymerization. Agents that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis, representing a major class of chemotherapeutics. nih.gov Certain indolesulfonamide families, which share structural similarities with substituted benzamides, have shown potent activity against cancer cell lines by targeting the colchicine (B1669291) binding site on tubulin. nih.gov

Another explored mechanism is the inhibition of histone deacetylases (HDACs). Furthermore, some benzamidine (B55565) derivatives have demonstrated potent pro-apoptotic and anti-metastatic activities in preclinical models of breast cancer. nih.gov For example, the novel compound bithiophene-fluorobenzamidine (BFB) was found to reduce tumor incidence by approximately 88% in a mouse model of breast cancer, an effect significantly greater than that of the standard drug tamoxifen. nih.gov This compound was shown to upregulate key tumor suppressor proteins like p53 and p21 while downregulating proteins involved in cell cycle progression, such as CDK1. nih.gov These findings underscore the potential of the broader benzamide class in oncology, suggesting that analogues of this compound could warrant investigation for similar activities.

Anti-inflammatory and Analgesic Properties

Benzamide derivatives have been evaluated for their potential as anti-inflammatory and analgesic agents. nanobioletters.comresearchgate.net Studies have shown that some N-substituted benzamides can exert anti-inflammatory effects by inhibiting the transcription factor NF-kappaB. nih.gov The inhibition of NF-kappaB can, in turn, suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov For instance, the N-substituted benzamides metoclopramide (B1676508) and 3-chloroprocainamide demonstrated a dose-dependent inhibition of TNF-α production in mice. nih.gov

In other studies, various benzanilide (B160483) derivatives have been investigated for their ability to reduce inflammation and pain in animal models. nih.gov For example, N-(p-ethoxyphenyl)-2,6-diacetoxybenzamide was found to have a stronger analgesic effect than aspirin (B1665792) in an acetic acid-induced writhing test in mice. nih.gov Several related dihydroxybenzamide derivatives also showed potent inhibition of formaldehyde-induced paw edema in rats, with one compound being more potent than aspirin. nih.gov These results indicate that the benzamide structure is a viable scaffold for developing new anti-inflammatory and analgesic drugs.

Antimicrobial and Antifungal Activity Assessments

The benzamide class of molecules has been a source of compounds with significant antimicrobial and antifungal properties. nanobioletters.com Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide, a close structural analogue of the titular compound, has demonstrated its activity specifically against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.gov The complexation of these derivatives with β-cyclodextrin was shown to be beneficial for their antimicrobial effect. nih.gov

Broader studies on benzamide derivatives have revealed a wide spectrum of activity. Various synthetic strategies have been employed to create novel benzamides, including those incorporating other heterocyclic moieties like 1,2,4-oxadiazole (B8745197) and 1,2,3-triazole, to enhance their fungicidal and bactericidal potency. nih.govmdpi.com For instance, certain benzamides substituted with a pyridine-linked 1,2,4-oxadiazole showed good fungicidal activity against a panel of eight fungi at a concentration of 50 mg/L. nih.gov One compound from this series, compound 7h, exhibited a 90.5% inhibitory activity against Botrytis cinereal, outperforming the commercial fungicide fluxapyroxad (B1673505). nih.gov Similarly, benzamidine derivatives carrying 1,2,3-triazole moieties have shown excellent in vivo efficacy against plant pathogens like Colletotrichum lagenarium. mdpi.com

| Compound Class | Target Organism | Key Finding | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Active with MIC values of 2.5–5.0 mg/mL. | nih.gov |

| Benzamides with pyridine-linked 1,2,4-oxadiazole (e.g., Compound 7h) | Botrytis cinereal | Showed 90.5% inhibition, superior to fluxapyroxad (63.6%). | nih.gov |

| Benzamidine derivatives with 1,2,3-triazole (e.g., Compound 16d) | Colletotrichum lagenarium | Demonstrated 90% efficacy in vivo, superior to carbendazim (B180503) (85%). | mdpi.com |

| General N-Benzamide derivatives (e.g., Compound 5a) | E. coli / B. subtilis | Exhibited significant antibacterial activity with MICs of 3.12 and 6.25 µg/mL, respectively. | nanobioletters.com |

Insecticidal Activity

The N-isobutylamide moiety is a well-established pharmacophore for insecticidal activity, found in a number of naturally occurring compounds. datapdf.com Natural products isolated from plants like Piper nigrum (black pepper), such as pipercide (B192128) and pellitorine, are N-isobutylamides that exhibit potent neurotoxic effects on various insect species. datapdf.comnih.gov Structure-activity relationship studies have confirmed that the N-isobutylamine group plays a critical role in their larvicidal and insecticidal efficacy. nih.gov

Synthetic benzamide derivatives have also been extensively explored as insecticides, leading to the development of commercial products. nih.govmdpi.com These synthetic analogues often target different biological pathways. For example, a series of N-(5-phenylpyrazin-2-yl)-benzamide derivatives were found to be active specifically against lepidopteran pests by acting as insect growth modulators that inhibit chitin (B13524) biosynthesis. nih.gov Other novel isoxazoline (B3343090) derivatives containing a benzamide structure have demonstrated high lethality against pests like Spodoptera frugiperda, with some compounds showing efficacy comparable to or greater than commercial insecticides like chlorantraniliprole. researchgate.net The combination of the known insecticidal N-isobutylamide group with a 2-bromobenzamide scaffold represents a rational strategy for the design of new insect control agents.

| Compound Class | Target Pest | LC50 / Activity | Reference |

|---|---|---|---|

| Piper nigrum N-isobutylamides (e.g., Pipercide) | Culex pipiens pallens larvae | LC50 = 0.004 ppm | nih.gov |

| Piper nigrum N-isobutylamides (e.g., Retrofractamide A) | Aedes aegypti larvae | LC50 = 0.039 ppm | nih.gov |

| Benzamides with pyridine-linked 1,2,4-oxadiazole (e.g., Compound 7a) | Mosquito larvae | 100% larvicidal activity at 10 mg/L. | nih.gov |

| N-(5-phenylpyrazin-2-yl)-benzamides | Lepidopteran larvae (e.g., P. xylostella) | Potent activity via chitin biosynthesis inhibition. | nih.gov |

| Isoxazoline derivatives with benzamide (e.g., Compound G22) | Spodoptera frugiperda | LC50 = 1.57 mg/L | researchgate.net |

Proteomics Research Applications for Protein Interaction and Function Elucidation

While no specific studies have been published detailing the use of this compound in proteomics research, the principles of chemical proteomics provide a framework for its potential application. australiansciencejournals.com Small, biologically active molecules are valuable tools for identifying protein targets and elucidating biological pathways. A compound like this compound, should it demonstrate a distinct biological effect, could be modified into a chemical probe to explore its mechanism of action.

This typically involves functionalizing the molecule with a reactive group for covalent binding to its target proteins or an affinity tag (like biotin) for pull-down experiments. After treating cells or cell lysates with such a probe, mass spectrometry-based proteomics can be used to identify the proteins that have been bound or labeled. researchgate.net This approach, known as affinity-based protein profiling, can reveal the direct molecular targets of a compound, providing crucial insights into its function and potential off-target effects. The application of such methods could be instrumental in discovering the cellular binding partners of this compound analogues and clarifying their pharmacological mechanisms.

Structure Activity Relationship Sar Analysis and Rational Design

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The rational design of analogs based on the N-Isobutyl 2-bromobenzamide (B1207801) scaffold hinges on understanding how specific structural changes influence biological outcomes. Key areas of investigation include the nature of the N-alkyl group, the position of the halogen on the aromatic ring, and the electronic properties of other substituents.

The N-isobutyl group plays a crucial role in the molecular recognition and interaction of benzamide (B126) derivatives with their biological targets. In studies of bis-benzamides designed as inhibitors of androgen receptor-coactivator interactions, the size and branching of the N-alkyl side chains were found to be critical for activity. While the isobutyl group is a common choice in initial designs, systematic modifications have shown that other alkyl chains can yield more potent compounds. For instance, a structure-activity relationship study revealed that compounds with n-propyl and sec-butyl groups at certain positions exhibited higher activity than the corresponding isobutyl analogs. mdpi.com This suggests that the specific shape and lipophilicity of the pocket where the N-alkyl group binds are highly sensitive to the substituent's architecture. mdpi.com In a different context, a 2-hydroxy-4-methoxy-substituted benzimidazole (B57391) derivative featuring an isobutyl chain on the nitrogen atom demonstrated the most significant antiproliferative activity in vitro against several cell lines. mdpi.com

Interactive Table: Comparison of Alkyl Substituent Efficacy

| Alkyl Group | Relative Activity/Potency Noted in Studies | Source |

|---|---|---|

| n-Propyl | Higher activity than isobutyl in some models | mdpi.com |

| Isobutyl | Baseline activity; potent in certain scaffolds | mdpi.commdpi.com |

| sec-Butyl | Higher activity than isobutyl in some models | mdpi.com |

| n-Butyl | Considered in SAR studies | mdpi.com |

| Isopropyl | Considered in SAR studies | mdpi.com |

The position of the bromine atom on the benzamide ring dramatically influences the molecule's three-dimensional structure and its potential interactions with a target protein. A simple change in the bromine's position from ortho (2-position) to meta (3-position) can lead to completely different spatial arrangements and properties. jst.go.jp

Interactive Table: Effect of Bromine Position on Binding Affinity

| Compound | Bromine Position | Binding Mode with ALA356 | Calculated Affinity Energy (kcal/mol) | Source |

|---|---|---|---|---|

| Ph2Br (ortho-isomer analog) | 2 (ortho) | σ-hole interaction | -7.5 | jst.go.jp |

| Ph3Br (meta-isomer analog) | 3 (meta) | π-hole interaction | -7.7 | jst.go.jp |

Substituents on the benzamide ring influence the molecule's reactivity and interaction potential through a combination of electronic and steric effects. lumenlearning.com Electronic effects alter the electron density of the aromatic ring, while steric effects relate to the physical size and shape of the substituents. lumenlearning.comdcu.ie

The steric bulk of the bromine atom at the ortho position can create conformational constraints, influencing the orientation of the N-isobutyl amide side chain. This can be a critical factor in achieving the correct geometry for binding within a specific protein pocket. dcu.ie

Ligand-Target Interaction Profiling

Understanding how N-Isobutyl 2-bromobenzamide binds to its molecular target is essential for optimizing its activity and selectivity. This involves identifying the key structural features responsible for binding and assessing its affinity for the intended target relative to other proteins.

The key binding determinants of a benzamide-based ligand like this compound arise from its distinct functional groups.

The Halogen Atom: As noted previously, the bromine atom is a crucial determinant of binding. Its ability to form specific halogen bonds, such as through σ-hole or π-hole interactions, can provide a strong, directional anchor point within a protein's binding site. jst.go.jpresearchgate.net The proximity of the bromine atom to the carbonyl group in the ortho position can also influence intramolecular geometry and crystal packing. jst.go.jp

The Amide Moiety: The amide group itself is a classic pharmacophore. The carbonyl oxygen is an excellent hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are fundamental for anchoring ligands into protein active sites.

The Aromatic Ring: The phenyl ring can engage in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) and hydrophobic interactions.

The N-Isobutyl Group: This lipophilic group typically fits into a hydrophobic pocket in the target protein, contributing to binding affinity through the hydrophobic effect. The specific size and shape of this pocket dictate which alkyl groups are optimal for binding. mdpi.com

In related benzamide inhibitors, such as those targeting tubulin, the molecule is known to bind to specific locations like the colchicine (B1669291) binding site, where a combination of these interactions stabilizes the ligand-protein complex. nih.gov

Selectivity is a critical parameter in drug design, defining a compound's ability to interact with its intended target while avoiding off-target interactions that can lead to undesirable side effects. nih.gov A compound is considered selective if it binds with significantly higher potency to one target over other, often structurally related, targets. nih.gov

The analysis of selectivity for a compound like this compound involves screening it against a panel of related proteins. For example, if the primary target is a specific kinase, the compound would be tested against a broad range of other kinases to determine its selectivity profile. nih.gov

Target-specific selectivity can be broken down into two components:

Absolute Potency: The compound's potency against the target of interest. nih.gov

Relative Potency: The compound's potency against other potential targets. nih.gov

An ideal inhibitor would exhibit high absolute potency and low relative potency against other targets. The structural features discussed—such as the precise positioning of the bromine atom and the specific conformation of the N-isobutyl group—are the ultimate determinants of this selectivity, as minor changes can drastically alter the binding affinity for one target while leaving affinity for another unchanged. dcu.ienih.gov

Design Principles for Enhanced Bioactivity and Specificity

The rational design of bioactive molecules based on the this compound scaffold is guided by structure-activity relationship (SAR) studies of analogous compounds. While specific SAR data for this compound is not extensively available in public literature, analysis of related benzamide derivatives provides key principles for optimizing biological activity and target specificity. These principles focus on modifications of the N-alkyl substituent, the benzamide core, and substitutions on the phenyl ring.

A central concept in the rational design of these compounds is the strategic modification of different parts of the molecule to probe interactions with biological targets. mdpi.com The N-isobutyl group, for instance, provides a specific hydrophobic and steric profile that can be critical for fitting into a binding pocket. Similarly, the 2-bromo substituent influences the electronic properties and conformation of the benzamide, which can affect its binding affinity and selectivity.

In a study of bis-benzamides as inhibitors of the androgen receptor, the nature of the alkyl side chains was found to be a critical determinant of activity. mdpi.com It was observed that substituents larger than an isobutyl group resulted in a significant loss of inhibitory activity, suggesting a sterically constrained binding site. mdpi.com This highlights the importance of the size and shape of the N-alkyl group for optimal interaction with the target protein. The study identified that while isobutyl groups were effective, other small alkyl chains like n-propyl and sec-butyl at specific positions could lead to even higher potency. mdpi.com

Furthermore, the orientation of the amide bond is crucial. In studies of benzamides as SARS-CoV protease inhibitors, inverting the amide group to an anilide resulted in a loss of activity, demonstrating the importance of the hydrogen bonding capabilities and geometry of the benzamide linker for target interaction. nih.gov

The substitution pattern on the benzamide phenyl ring also plays a significant role in modulating bioactivity. In a series of N-substituted benzamide derivatives evaluated as antitumor agents, it was found that a 2-substituent on the phenyl ring of the N-benzoyl group was critical for anti-proliferative activity. nih.gov Conversely, the addition of a chlorine atom or a nitro-group on the same benzene (B151609) ring significantly decreased their anti-proliferative effects. nih.gov This indicates that both the position and the electronic nature of substituents are key factors in determining the biological effect.

Based on these findings from related compounds, the following design principles can be proposed for enhancing the bioactivity and specificity of molecules based on the this compound scaffold:

Modification of the N-Alkyl Group: The isobutyl group appears to offer a favorable combination of size and hydrophobicity for binding to certain biological targets. mdpi.com To enhance potency, systematic variations of this group could be explored. Smaller or similarly sized alkyl groups such as n-propyl, isopropyl, and sec-butyl might lead to improved fitting within a specific binding pocket. mdpi.com However, introducing larger or aromatic groups is likely to be detrimental to activity due to steric hindrance. mdpi.com

Substitution on the Benzamide Phenyl Ring: The 2-bromo substituent significantly influences the molecule's properties. Exploring other halogen substitutions (e.g., chloro, fluoro) at this position could fine-tune the electronic and conformational properties, potentially leading to improved activity or selectivity. Additionally, introducing other small substituents at different positions on the phenyl ring could probe for further interactions with the target, but care must be taken as some substitutions, like nitro groups, have been shown to reduce activity in similar scaffolds. nih.gov

Bioisosteric Replacement of the Benzamide Core: While the amide bond itself is often crucial, its replacement with bioisosteres could lead to compounds with improved properties. For example, in some contexts, replacing a benzene ring with a thiophene (B33073) ring has been shown to be a viable strategy with only minor decreases in inhibition, suggesting that bioisosteric exchanges are possible. nih.gov

The table below summarizes the structure-activity relationships for key structural modifications in analogous benzamide series, providing a foundation for the rational design of more potent and specific this compound derivatives.

Table 1: Structure-Activity Relationship Data for Analogs of this compound

| Compound Series | Structural Modification | Observed Effect on Bioactivity | Reference |

| bis-Benzamides | Substitution of isobutyl with larger alkyl or aromatic groups | Significant loss of inhibitory activity | mdpi.com |

| bis-Benzamides | Variation of small alkyl side chains (n-propyl, sec-butyl) | Potency was sensitive to the specific alkyl group and its position | mdpi.com |

| Benzamides | Inversion of the amide bond to an anilide | Loss of inhibitory activity | nih.gov |

| N-substituted benzamides | Presence of a 2-substituent on the N-benzoyl phenyl ring | Critical for anti-proliferative activity | nih.gov |

| N-substituted benzamides | Addition of a chlorine or nitro-group to the N-benzoyl phenyl ring | Largely decreased anti-proliferative activity | nih.gov |

| Benzamides | Bioisosteric replacement of a benzene ring with a thiophene ring | Possible with only a minor decrease in inhibition | nih.gov |

Computational Chemistry and in Silico Approaches in N Isobutyl 2 Bromobenzamide Research

Molecular Docking Simulations for Ligand-Target Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein's active site.

If molecular docking studies were to be conducted on N-Isobutyl 2-bromobenzamide (B1207801), they would aim to identify key interactions with a target protein. For instance, the amide group of N-Isobutyl 2-bromobenzamide could act as a hydrogen bond donor and acceptor. The isobutyl group and the phenyl ring would likely engage in hydrophobic interactions with nonpolar residues of a target protein. A hypothetical analysis of such interactions is presented in Table 1.

Table 1: Hypothetical Hydrogen Bond and Hydrophobic Interactions for this compound

| Interaction Type | Potential this compound Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Amide N-H | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond | Carbonyl C=O | Serine, Threonine, Tyrosine |

| Hydrophobic | Isobutyl Group | Leucine, Isoleucine, Valine |

| Hydrophobic | Phenyl Ring | Phenylalanine, Tryptophan |

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). These scores help in ranking potential ligands. Lower binding energy values typically indicate a more stable protein-ligand complex. While no specific binding affinity data exists for this compound, related research on other small molecules demonstrates that these predictions can be a valuable first step in identifying promising compounds.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior of Protein-Ligand Complexes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation of a protein-N-Isobutyl 2-bromobenzamide complex would reveal the stability of the binding pose predicted by molecular docking and the flexibility of the ligand and protein. Key metrics from such a simulation would include root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To build a QSAR model for a series of compounds including this compound, one would need a dataset of structurally related molecules with their experimentally determined biological activities. Various molecular descriptors (e.g., physicochemical, topological) would then be correlated with the activity to develop a predictive model. Such a model could then be used to predict the activity of new, untested compounds.

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. An application of DFT to this compound could provide insights into its chemical reactivity by calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations can help in understanding the molecule's susceptibility to nucleophilic or electrophilic attack.

Integration of Computational and Experimental Data in Mechanistic and Design Studies

The most powerful approach in chemical and pharmaceutical research is the integration of computational and experimental data. For instance, if experimental screening identified this compound as a hit compound, computational studies could be employed to propose a binding hypothesis. This hypothesis could then be tested and refined through further experimental work, such as site-directed mutagenesis of the target protein or synthesis of analogs of this compound with improved potency, guided by the computational models. This iterative cycle of prediction and validation is a cornerstone of modern drug design.

Analytical and Characterization Methodologies in N Isobutyl 2 Bromobenzamide Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural determination of N-Isobutyl 2-bromobenzamide (B1207801), providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-Isobutyl 2-bromobenzamide. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide unique insights into the molecule's framework.

In the ¹H NMR spectrum, specific signals, characterized by their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and integration value, correspond to each unique proton environment. The aromatic protons on the 2-bromophenyl ring typically appear in the downfield region (δ 7.0-8.0 ppm). The proton on the amide nitrogen (N-H) gives a characteristic signal that can vary in position but is often observed as a broad singlet or a triplet if coupled to adjacent protons. The protons of the isobutyl group appear in the upfield region, with the CH₂ group adjacent to the nitrogen showing a doublet of doublets or a triplet, the CH methine proton as a multiplet, and the two terminal CH₃ groups as a doublet. mdpi.com

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the amide is typically found significantly downfield (δ 165-175 ppm). The aromatic carbons of the 2-bromophenyl ring show signals in the δ 120-140 ppm range, with the carbon atom bonded to the bromine atom being identifiable by its specific chemical shift. docbrown.info The carbons of the isobutyl group resonate in the upfield region (δ 10-50 ppm). docbrown.info

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.2 - 7.7 | 127 - 134 |

| Amide N-H | ~8.2 (broad) | - |

| Amide C=O | - | ~167 |

| Aromatic C-Br | - | ~120 |

| N-CH₂ | ~3.2 (t) | ~47 |

| CH(CH₃)₂ | ~1.9 (m) | ~28 |

| CH(CH₃)₂ | ~0.9 (d) | ~20 |

Note: Predicted values are based on spectral data from analogous compounds like 2-bromobenzamide and molecules containing isobutyl moieties. mdpi.comdocbrown.infochemicalbook.com Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and gaining structural information from its fragmentation patterns. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. Due to the presence of a bromine atom, the molecular ion peak will appear as a characteristic doublet (M⁺• and M+2⁺•) with nearly equal intensity, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. Analyzing these fragments provides a "fingerprint" that helps to confirm the molecule's structure. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen) and McLafferty rearrangement. libretexts.orglibretexts.org For this compound, key fragments would include the 2-bromobenzoyl cation and ions resulting from the loss of the isobutyl group or parts of it. chemicalbook.com

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 255/257 | [C₁₁H₁₄BrNO]⁺• | Molecular Ion (M⁺•) |

| 183/185 | [C₇H₄BrO]⁺ | Cleavage of N-C(O) bond (Acylium ion) |

| 155/157 | [C₆H₄Br]⁺ | Loss of CO from acylium ion |

| 198/200 | [M - C₄H₉]⁺ | Loss of isobutyl radical |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound would show several characteristic absorption bands that confirm its identity as a secondary amide.

Key diagnostic peaks include a sharp absorption band for the N-H stretch, typically around 3300 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) results in a strong, sharp peak around 1640 cm⁻¹. The N-H bending vibration (Amide II band) is also prominent and usually appears near 1540 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic isobutyl group are observed just above and below 3000 cm⁻¹, respectively. chegg.com

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | ~3300 | Medium-Strong |

| Aromatic C-H Stretch | Aromatic Ring | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | Isobutyl Group | 2870 - 2960 | Strong |

| C=O Stretch (Amide I) | Amide Carbonyl | ~1640 | Strong |

| N-H Bend (Amide II) | Amide N-H | ~1540 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Variable |

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for separating this compound from other components in a mixture, whether for purification purposes or to assess its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Confirmation and Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of a synthesized batch of this compound. In a typical reversed-phase HPLC method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. eurekaselect.comresearchgate.net

This compound will elute from the column at a specific retention time. By using a detector, such as a UV-Vis spectrophotometer set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm), a chromatogram is produced. The purity of the sample is determined by the relative area of the peak corresponding to the target compound compared to the total area of all peaks. This method can effectively separate the product from unreacted starting materials (e.g., 2-bromobenzoic acid) and other impurities. anadolu.edu.tr

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for analyzing the composition of crude reaction mixtures during the synthesis of this compound. The gas chromatograph separates the volatile components of the mixture based on their boiling points and interactions with the column's stationary phase. nist.gov Each separated component then enters the mass spectrometer, which serves as a detector, providing a mass spectrum for each peak.

This allows for the positive identification of the product, this compound, as well as any unreacted starting materials, solvents, and potential by-products in a single analysis. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation. nih.govresearchgate.net This makes GC-MS an invaluable tool for reaction monitoring and optimization.

| Expected Component | Role | Method of Identification |

|---|---|---|

| Isobutylamine | Starting Material | Retention Time + Mass Spectrum |

| 2-Bromobenzoic acid (or derivative) | Starting Material | Retention Time + Mass Spectrum (may require derivatization) |

| This compound | Product | Retention Time + Mass Spectrum (including isotopic pattern) |

| Solvent (e.g., Toluene) | Reaction Medium | Retention Time + Mass Spectrum |

| Unknown Peaks | By-products/Impurities | Mass Spectrum fragmentation analysis |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgrigaku.com This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for understanding its chemical behavior and interactions. rigaku.com

The process begins with the cultivation of a suitable single crystal of the compound, which is often the most challenging step. nih.govcreativebiomart.net For a small molecule like this compound, this is typically achieved through slow evaporation of a saturated solution or by vapor diffusion techniques. nih.gov The crystal, ideally larger than 0.1 mm in all dimensions, must be of high quality, exhibiting purity and a regular internal structure without significant defects. wikipedia.org

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays, producing a unique pattern of reflections. wikipedia.org The angles and intensities of these diffracted beams are meticulously measured. nih.gov This diffraction data is then processed using complex mathematical methods, primarily Fourier transforms, to generate a three-dimensional electron density map of the molecule. nih.gov From this map, crystallographers can determine the precise positions of each atom in the molecule. wikipedia.org

In the context of this compound, an X-ray crystallographic study would yield critical data. While specific crystallographic data for this compound is not found in the conducted searches, research on other benzamide (B126) derivatives provides insight into the expected findings. nih.govresearchgate.net For instance, a study on a series of benzamide derivatives reported their crystal structures, which were determined by X-ray diffraction. nih.govresearchgate.net This type of analysis for this compound would confirm the connectivity of the isobutyl group to the amide nitrogen and the position of the bromine atom on the benzoyl ring. It would also reveal the conformation of the molecule in the solid state, including the torsion angles between the phenyl ring and the amide plane, and the arrangement of molecules within the crystal lattice, governed by intermolecular interactions such as hydrogen bonding.

The results of such an analysis are typically presented in a standardized format, as illustrated in the hypothetical data table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₄BrNO |

| Formula weight | 256.14 g/mol |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.7XX Å, α = 90° |

| b = 6.2XX Å, β = 94.XX° | |

| c = 22.1XX Å, γ = 90° | |

| Volume | 121X.X(X) ų |

| Z | 4 |

| Density (calculated) | 1.4XX g/cm³ |

| Absorption coefficient | 2.XXX mm⁻¹ |

| F(000) | 528 |

Note: This data is illustrative and based on typical values for similar organic molecules.

Advanced Analytical Methods for Biological Assay Validation

To evaluate the biological activity of a compound like this compound, robust and reliable biological assays are essential. The validation of these assays ensures that the results are accurate, precise, and reproducible. youtube.com Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC), are central to this validation process. nih.govnih.gov

Biological assay validation involves assessing several key parameters to demonstrate that the method is suitable for its intended purpose. These parameters include specificity, selectivity, linearity, range, accuracy, precision, and stability. youtube.com

Specificity and Selectivity: These parameters ensure that the analytical method can distinguish the analyte of interest from other components in the sample matrix, such as metabolites or other endogenous substances. youtube.com

Linearity and Range: Linearity demonstrates a proportional relationship between the analyte concentration and the instrumental response over a defined range. researchgate.net The range is the interval between the upper and lower concentrations of the analyte that can be determined with suitable accuracy and precision. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. researchgate.netscielo.br Both are typically assessed at multiple concentration levels. scielo.br

Stability: Stability studies are conducted to evaluate the integrity of the analyte in the biological matrix under various storage and handling conditions, such as freeze-thaw cycles and long-term storage. youtube.com

For a small molecule like this compound, an LC-MS/MS method would be the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. nih.gov This technique separates the compound from matrix components using HPLC, followed by ionization and detection by a mass spectrometer. The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides a high degree of specificity.

The validation of an HPLC method for the analysis of amide compounds has been demonstrated in research on other molecules. nih.govnih.gov For instance, an HPLC method was developed and validated for the quantitative determination of amides in different parts of Piper ovatum, demonstrating linearity, precision, and accuracy. nih.gov

A summary of typical validation parameters for a hypothetical bioanalytical method for this compound is presented below.

Illustrative Validation Parameters for a Bioanalytical LC-MS/MS Assay

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 95-108% |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Matrix Effect | CV% of IS-normalized factor ≤ 15% | 8% |

| Recovery | Consistent and precise | 85% (CV% < 5%) |

| Freeze-Thaw Stability (3 cycles) | Within ±15% of nominal | 97% |

| Short-Term Stability (24h, RT) | Within ±15% of nominal | 102% |

Note: This table represents typical acceptance criteria and results for a validated bioanalytical method and is for illustrative purposes only.

Future Directions and Emerging Research Avenues for N Isobutyl 2 Bromobenzamide

Development of Novel Derivatives with Tuned Pharmacological Profiles

The core structure of N-Isobutyl 2-bromobenzamide (B1207801) offers a versatile scaffold for the development of new derivatives with precisely tailored pharmacological activities. Researchers are focusing on modifying various parts of the molecule to enhance its efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to identify which molecular modifications lead to improved biological outcomes. mdpi.comnih.gov

Systematic SAR studies on benzamide (B126) derivatives have demonstrated that even minor structural changes can significantly impact their biological function, including antiproliferative and enzyme-inhibitory activities. nih.govnih.gov By applying these principles, novel N-Isobutyl 2-bromobenzamide derivatives could be designed to target specific enzymes or receptors with greater precision. Molecular docking simulations can further aid in predicting the binding affinity of these new derivatives to their targets, helping to prioritize the most promising candidates for synthesis and biological evaluation. nih.gov

Table 1: Potential Modifications of this compound and Their Expected Pharmacological Impact

| Molecular Moiety | Potential Modification | Expected Pharmacological Impact |

|---|---|---|

| Isobutyl Group | Replacement with other alkyl chains (e.g., n-propyl, sec-butyl) | Altered lipophilicity and target binding affinity. mdpi.com |

| Benzamide Core | Introduction of substituents on the phenyl ring | Modified electronic properties and biological activity. researchgate.net |

| Bromine Atom | Replacement with other halogens or functional groups | Changes in binding interactions and metabolic stability. |

Exploration of New Therapeutic Applications Beyond Current Indications

While the primary therapeutic applications of this compound derivatives are still under investigation, the broader class of benzamides has shown a wide range of pharmacological activities. nanobioletters.com This suggests that this compound and its future derivatives could be explored for a variety of new therapeutic uses.

Benzamide derivatives have been reported to possess antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netnanobioletters.com Future research could involve screening this compound and its analogs against a diverse panel of biological targets to uncover new therapeutic potentials. For example, evaluating their efficacy against various cancer cell lines or as inhibitors of enzymes like histone deacetylases (HDACs) could open up new avenues in oncology. nih.govresearchgate.net

Furthermore, the structural motifs present in this compound are found in compounds that act on the central nervous system. This raises the possibility of developing derivatives with applications in neurodegenerative diseases or psychiatric disorders. The exploration of new therapeutic applications will likely be driven by high-throughput screening campaigns and a deeper understanding of the compound's mechanism of action.

Advancements in Sustainable and Green Chemistry Approaches for its Synthesis

The chemical industry is increasingly moving towards more environmentally friendly and sustainable manufacturing processes. ijarsct.co.in Future research on this compound will likely focus on developing green chemistry approaches for its synthesis. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijarsct.co.in

Key principles of green chemistry that could be applied to the synthesis of this compound include the use of eco-friendly solvents, catalysts, and alternative energy sources like microwave irradiation. ijarsct.co.in For instance, traditional synthetic routes might be replaced with biocatalytic methods that operate under milder conditions and with higher selectivity. The development of one-pot multicomponent reactions could also streamline the synthesis process, reducing the number of steps and the amount of waste generated. mdpi.com

The adoption of flow chemistry represents another promising avenue for the sustainable production of this compound and its derivatives. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better process control, and higher yields.

Table 2: Green Chemistry Strategies for the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Use of Alternative Solvents | Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. ijarsct.co.in |

| Catalysis | Employing reusable catalysts to improve reaction efficiency and reduce waste. |

| Energy Efficiency | Utilizing microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. ijarsct.co.in |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize the generation of by-products. |

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery and development. nih.gov These technologies can be leveraged to accelerate the identification of new this compound derivatives with desired properties and to optimize their development.

Q & A

Q. What are the standard synthetic routes for N-Isobutyl 2-bromobenzamide, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 2-bromobenzoyl chloride with isobutylamine under inert conditions. Solvents like dichloromethane or tetrahydrofuran are used, with bases such as triethylamine to neutralize HCl byproducts. Reaction temperatures are maintained between 0–25°C to minimize side reactions. Post-synthesis purification employs column chromatography or recrystallization, with HPLC and NMR spectroscopy for purity validation .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : For structural confirmation (e.g., distinguishing amide protons and bromine-induced deshielding in aromatic regions) .

- HPLC : To assess purity (>95% is typical for research-grade material) .

- Melting Point Analysis : Consistency with literature values (e.g., 160–162°C for related bromobenzamides) .

- Mass Spectrometry : For molecular weight verification and fragmentation pattern analysis .

Q. How does the bromine substituent influence the compound's reactivity in further derivatization?

The electron-withdrawing bromine atom at the ortho position activates the benzamide ring for electrophilic substitution, enabling functionalization at meta or para positions. It also enhances stability against hydrolysis, making the compound suitable for prolonged storage or multi-step syntheses .

Q. What safety protocols are essential when handling this compound?